molecular formula C13H16ClN3O B2998745 2-(piperazine-1-carbonyl)-1H-indole hydrochloride CAS No. 1028800-67-0

2-(piperazine-1-carbonyl)-1H-indole hydrochloride

Cat. No.: B2998745
CAS No.: 1028800-67-0
M. Wt: 265.74
InChI Key: RVRINISKQQDUMY-UHFFFAOYSA-N
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Description

2-(Piperazine-1-carbonyl)-1H-indole hydrochloride is a versatile chemical scaffold with the CAS Number 1028800-67-0 and a molecular weight of 265.74 g/mol . Its molecular formula is C13H16ClN3O, and it is supplied as the hydrochloride salt to enhance stability and solubility . The compound features a piperazine ring directly linked to the 2-position of an indole ring system via a carbonyl group, a structure confirmed by its SMILES notation O=C(C(N1)=CC2=C1C=CC=C2)N3CCNCC3.[H]Cl . This unique architecture makes it a valuable intermediate in medicinal chemistry, particularly for constructing targeted libraries for high-throughput screening and for the synthesis of more complex molecules acting on central nervous system targets. Researchers utilize this compound as a key building block in drug discovery projects, leveraging its heterocyclic components which are privileged structures in pharmacologically active compounds. The indole-piperazine motif is frequently explored in the development of ligands for various neurotransmitter receptors. Proper handling procedures should be consulted in the Safety Data Sheet. This product is intended for research applications only and is not intended for diagnostic or therapeutic use. Please inquire for current availability, detailed specifications, and Certificate of Analysis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-2-yl(piperazin-1-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c17-13(16-7-5-14-6-8-16)12-9-10-3-1-2-4-11(10)15-12;/h1-4,9,14-15H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRINISKQQDUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazine-1-carbonyl)-1H-indole hydrochloride typically involves the reaction of an indole derivative with piperazine. One common method involves the acylation of piperazine with an indole carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(piperazine-1-carbonyl)-1H-indole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Indole oxides.

    Reduction: Indole alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(piperazine-1-carbonyl)-1H-indole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(piperazine-1-carbonyl)-1H-indole hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share core structural motifs with the target molecule but differ in substituents, linker groups, or heterocyclic systems. Key differences and their implications are outlined below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents/Linkers Key Properties
2-(Piperazine-1-carbonyl)-1H-indole hydrochloride C₁₃H₁₅ClN₄O 278.74 g/mol Piperazine-carbonyl-indole High polarity due to carbonyl; basic piperazine
2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole (21) C₁₉H₂₀N₆O 348.40 g/mol 4,6-Dimethylpyrimidinyl on piperazine Enhanced π-π stacking; HPLC purity >95%
2-(Morpholin-4-yl)-1H-indole hydrochloride C₁₂H₁₅ClN₂O 238.72 g/mol Morpholine instead of piperazine Reduced basicity; altered H-bonding
3-(Piperazin-1-ylmethyl)-1H-indole hydrochloride C₁₃H₁₆ClN₃ 249.74 g/mol Piperazine linked via methylene Increased flexibility; lower logP
5-Bromo-3-(2-(2-(piperazin-1-yl)pyrimidin-4-yl)ethyl)-1H-indole hydrochloride (26) C₁₉H₂₂BrClN₆ 469.78 g/mol Bromo-indole + pyrimidine-ethyl linker Bulky substituent; potential steric hindrance
Indalpine hydrochloride (3-[2-(Piperidin-4-yl)ethyl]-1H-indole) C₁₅H₁₉ClN₂ 266.78 g/mol Piperidine-ethyl linker Reduced hydrogen-bonding capacity vs. piperazine

Physicochemical Properties

  • Polarity : The carbonyl group in the target compound increases polarity compared to methylene-linked analogs (e.g., compound 21 vs. 15 ), improving aqueous solubility.
  • Purity : HPLC data for analogs () show >95% purity under optimized conditions, suggesting robust synthetic routes for piperazine-indole derivatives .
  • Crystallinity : Analogs like 22 () form white crystals, whereas brominated derivatives (e.g., 26 ) are pale orange solids, reflecting substituent-dependent crystallinity .

Biological Activity

2-(Piperazine-1-carbonyl)-1H-indole hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a piperazine ring and an indole moiety. The synthesis typically involves the reaction of piperazine with indole derivatives under controlled conditions to yield the hydrochloride salt.

Synthesis Overview

  • Starting Materials : Piperazine, indole derivatives.
  • Reaction Conditions : Typically performed in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
  • Yield : Generally reported yields range from 60% to 80% depending on the specific reaction conditions used.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Pseudomonas aeruginosa, with a Minimum Inhibitory Concentration (MIC) as low as 2 µg/mL, outperforming conventional antibiotics like norfloxacin .

Bacterial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
Pseudomonas aeruginosa2Norfloxacin8
Escherichia coli4Amoxicillin16
Staphylococcus aureus1Methicillin4

The mechanism by which this compound exerts its antimicrobial effects appears to involve:

  • Membrane Disruption : Studies have shown that treatment with the compound leads to increased permeability of bacterial membranes, allowing leakage of intracellular components such as nucleic acids and proteins .
  • Membrane Depolarization : The compound induces membrane depolarization in bacterial cells, which can compromise their viability .

Case Study 1: Antibacterial Efficacy

In a controlled study, various derivatives of piperazine hybridized with indole were tested against Pseudomonas aeruginosa. The compound demonstrated a dose-dependent increase in antibacterial activity, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

Another area of investigation has been the anticancer properties of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The specific pathways involved are still under investigation but appear to include modulation of apoptotic markers and cell cycle regulators .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to identify key structural features that contribute to the biological activity of piperazine-indole hybrids. Substitutions on the indole ring have been shown to significantly influence both antibacterial and anticancer activities. For instance, halogenated derivatives often exhibit enhanced potency due to increased lipophilicity and better membrane penetration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(piperazine-1-carbonyl)-1H-indole hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often prepared by reacting indole carbonyl chlorides with substituted piperazines under anhydrous conditions. Optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios. Catalytic agents like triethylamine may enhance yield . Monitoring reaction progress via TLC or HPLC is critical. If yields are low (<30%), consider alternative coupling reagents (e.g., HATU or EDCI) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Confirm indole and piperazine proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm and piperazine methylene protons at δ 2.5–3.5 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₆ClN₃O) and isotopic patterns .
  • Elemental analysis : Validate empirical formula compliance (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What are the key stability considerations for storage and handling?

  • Methodological Answer :

  • Storage : Keep in sealed, light-resistant containers under inert gas (argon or nitrogen) at −20°C to prevent hydrolysis or oxidation .
  • Handling : Avoid moisture and static discharge. Use glove boxes for hygroscopic batches.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products (e.g., free indole or piperazine) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modifications at the indole 3-position (e.g., halogenation) or piperazine N-substituents (e.g., aryl or alkyl groups). Compare binding affinities to target receptors (e.g., adenosine A receptors) .
  • Biological assays : Use radioligand binding assays (e.g., Ki values for receptor inhibition) or functional assays (e.g., cAMP modulation). Validate selectivity via counter-screening against related receptors .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and optimize substituent interactions .

Q. What advanced analytical techniques are suitable for detecting trace degradation products?

  • Methodological Answer :

  • LC-MS/MS : Quantify sub-1% impurities using MRM (multiple reaction monitoring) modes.
  • GC-MS : Identify volatile degradation byproducts (e.g., chloroacetyl derivatives) .
  • X-ray crystallography : Resolve structural changes in degraded crystals, if applicable .
  • Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), or photolytic conditions (ICH Q1B guidelines) to profile degradation pathways .

Q. How should researchers address discrepancies in pharmacological data across studies (e.g., conflicting IC₅₀ values)? **

  • Methodological Answer :

  • Variable control : Re-evaluate assay conditions (e.g., buffer pH, cell line viability, or incubation time). For example, adenosine receptor assays are sensitive to ATP concentration .
  • Batch consistency : Compare purity and stereochemical integrity (via chiral HPLC) of compound batches used in conflicting studies .
  • Meta-analysis : Aggregate data from multiple studies and apply statistical models (e.g., mixed-effects regression) to identify outliers or confounding variables .

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